molecular formula C16H21IN2O3S B318647 N-ethyl-N'-(3-iodo-4-methoxybenzoyl)-N-(tetrahydro-2-furanylmethyl)thiourea

N-ethyl-N'-(3-iodo-4-methoxybenzoyl)-N-(tetrahydro-2-furanylmethyl)thiourea

Cat. No.: B318647
M. Wt: 448.3 g/mol
InChI Key: PQLDAXFLQTWNQN-UHFFFAOYSA-N
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Description

N-ethyl-N'-(3-iodo-4-methoxybenzoyl)-N-(tetrahydro-2-furanylmethyl)thiourea is an organic compound with a complex structure that includes a tetrahydrofuran ring, an ethyl group, a carbamothioyl group, an iodine atom, and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N'-(3-iodo-4-methoxybenzoyl)-N-(tetrahydro-2-furanylmethyl)thiourea typically involves multiple steps, including the formation of the tetrahydrofuran ring, the introduction of the ethyl group, and the attachment of the carbamothioyl and methoxybenzamide groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the successful formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N'-(3-iodo-4-methoxybenzoyl)-N-(tetrahydro-2-furanylmethyl)thiourea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The iodine atom in the compound can be substituted with other atoms or groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, such as solvent choice, temperature, and pH, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

N-ethyl-N'-(3-iodo-4-methoxybenzoyl)-N-(tetrahydro-2-furanylmethyl)thiourea has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a therapeutic agent or a diagnostic tool.

    Industry: The compound can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-ethyl-N'-(3-iodo-4-methoxybenzoyl)-N-(tetrahydro-2-furanylmethyl)thiourea involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-ethyl-N'-(3-iodo-4-methoxybenzoyl)-N-(tetrahydro-2-furanylmethyl)thiourea include other benzamide derivatives and compounds with similar functional groups, such as:

  • N-[ethyl(tetrahydrofuran-2-ylmethyl)carbamothioyl]-3-iodo-4-methylbenzamide
  • N-[ethyl(tetrahydrofuran-2-ylmethyl)carbamothioyl]-3-chloro-4-methoxybenzamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H21IN2O3S

Molecular Weight

448.3 g/mol

IUPAC Name

N-[ethyl(oxolan-2-ylmethyl)carbamothioyl]-3-iodo-4-methoxybenzamide

InChI

InChI=1S/C16H21IN2O3S/c1-3-19(10-12-5-4-8-22-12)16(23)18-15(20)11-6-7-14(21-2)13(17)9-11/h6-7,9,12H,3-5,8,10H2,1-2H3,(H,18,20,23)

InChI Key

PQLDAXFLQTWNQN-UHFFFAOYSA-N

SMILES

CCN(CC1CCCO1)C(=S)NC(=O)C2=CC(=C(C=C2)OC)I

Canonical SMILES

CCN(CC1CCCO1)C(=S)NC(=O)C2=CC(=C(C=C2)OC)I

Origin of Product

United States

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